molecular formula C10H11NO B1597195 3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 35690-67-6

3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B1597195
CAS No.: 35690-67-6
M. Wt: 161.20 g/mol
InChI Key: BWWCBNZSMWMIKH-UHFFFAOYSA-N
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Description

3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structure found in numerous natural products and clinically used pharmaceuticals, including those with antitussive, antiparkinsonian, and anticancer activities . This specific derivative serves as a key synthetic intermediate for researchers developing novel bioactive molecules. The structural similarity of the N-methylated THIQ pharmacophore to N,N-dimethyl phenethylamine makes it a valuable template for designing central nervous system (CNS)-active compounds. Related analogs have been studied as potent monoamine reuptake inhibitors, suggesting potential application in research targeting neurological disorders . As a high-purity building block, this compound enables exploration of structure-activity relationships (SAR) through further functionalization on its core structure . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methyl-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-6-8-4-2-3-5-9(8)10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWCBNZSMWMIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385110
Record name 3-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35690-67-6
Record name 3-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pictet–Spengler Based Synthesis with Subsequent Oxidation

  • Step 1: Condensation of a suitable phenethylamine with an aldehyde (e.g., acetaldehyde for methyl substitution) to form an iminium intermediate.

  • Step 2: Acid-catalyzed cyclization to yield 3-methyl-1,2,3,4-tetrahydroisoquinoline.

  • Step 3: Oxidation or functional group transformation at the nitrogen to introduce the lactam (1-one) functionality.

This approach is supported by the general mechanism of Pictet–Spengler reactions and their variants used for 1-substituted THIQ derivatives.

Bischler–Napieralski Cyclization Followed by Reduction

  • Step 1: Synthesis of an amide precursor from 3-methylphenylacetic acid or related compounds.

  • Step 2: Cyclodehydration using POCl3 to form the dihydroisoquinoline intermediate.

  • Step 3: Reduction (e.g., NaBH4) to obtain the tetrahydroisoquinoline.

  • Step 4: Oxidation or lactam formation at position 1 to yield this compound.

This method is commonly employed for preparing N-substituted and 1-substituted THIQ derivatives, including lactams.

One-Pot Multicomponent Reactions (MCRs)

  • Utilizing aromatic aldehydes, amines, and malononitrile or β-nitrostyrene under solvent-free or mild conditions to form substituted tetrahydroisoquinolines with functional groups at positions 1 and 3.

  • The reaction sequence typically involves Knoevenagel condensation, Michael addition, cyclization, and oxidation steps.

Though specific to 6-amino-8-aryl-2-methyl derivatives, this approach can be adapted for 3-methyl substitution and lactam formation.

Data Table: Summary of Key Synthetic Methods for this compound and Related Compounds

Method Starting Materials Key Reagents/Catalysts Reaction Type Product Features Yield/Remarks Reference
Pictet–Spengler Condensation Phenethylamine + Acetaldehyde Brønsted/Lewis acid (e.g., BF3·OEt2) Condensation + Cyclization 3-Methyl-THIQ intermediate High yields reported for analogs
Bischler–Napieralski Cyclization 3-Methylphenylacetic acid amide POCl3, NaBH4 Cyclodehydration + Reduction Dihydroisoquinoline → Tetrahydroisoquinoline lactam Efficient for lactam formation
Multicomponent Reaction (MCR) Aromatic aldehydes, amines, malononitrile Solvent-free or mild acid catalysis Knoevenagel + Michael + Cyclization Substituted THIQ derivatives with nitrile/lactam groups Yields 85–97%
Chiral Auxiliary Assisted Synthesis Phenethylamine derivatives + chiral sulfinyl reagents BF3·OEt2, HCl (for auxiliary removal) Asymmetric Pictet–Spengler Enantiopure THIQ derivatives Enables stereoselective synthesis

Detailed Research Findings and Notes

  • Pictet–Spengler Reaction Variants: Modifications of this reaction allow for the introduction of methyl groups at position 3 by selecting appropriate aldehydes such as acetaldehyde. Acid catalysis can be optimized to improve yields and selectivity.

  • Chiral Synthesis: The use of chiral auxiliaries or catalysts enables the preparation of enantiomerically enriched 3-methyl-THIQ derivatives, which is crucial for biological activity studies.

  • Bischler–Napieralski Cyclization: This method is versatile for synthesizing lactam-containing tetrahydroisoquinolines. The reaction conditions (e.g., choice of dehydrating agent, temperature) affect the yield and purity of the lactam product.

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate the Pictet–Spengler reaction, providing high yields in shorter times, which may be applicable to 3-methyl derivatives.

  • Multicomponent Reactions: These provide an efficient and green chemistry approach to synthesize functionalized tetrahydroisoquinolines, including those with methyl and lactam groups, under mild conditions.

  • Patent Literature: Patents describe ring-closure reactions of phenethylamine salts with aldehydes to prepare various tetrahydroisoquinoline derivatives, including those with methyl substitutions and lactam functionalities, offering practical synthetic routes.

Chemical Reactions Analysis

3-Methyl-3,4-dihydro-2H-isoquinolin-1-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-alkylated derivatives, while reduction can produce dihydroisoquinolinones .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

3-MeTHIQ and its analogs have been studied for their potential therapeutic effects against various diseases. The compound exhibits a range of pharmacological activities:

  • Neuroprotective Effects : Research indicates that 3-MeTHIQ derivatives can protect neuronal cells from damage caused by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms in animal models. These compounds may modulate dopamine metabolism and exhibit anti-addictive properties, making them candidates for treating neurodegenerative diseases .
  • Pain Management : The derivative 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has shown promise in managing diabetic neuropathic pain. Studies demonstrate that it can reverse mechanical allodynia and thermal hyperalgesia in diabetic models by restoring altered serotonin and dopamine levels .
  • Anti-inflammatory and Antimicrobial Properties : 3-MeTHIQ has been reported to possess anti-inflammatory and antimicrobial activities. It has shown effectiveness against various pathogens, indicating potential applications in treating infections .

Structural Activity Relationship (SAR)

Understanding the structure-activity relationship of 3-MeTHIQ is crucial for optimizing its pharmacological properties. The modifications in the tetrahydroisoquinoline scaffold can significantly influence biological activity:

Modification Effect on Activity
Methylation at position 1Enhanced neuroprotective effects
Substituents on the aromatic ringVaried antimicrobial potency
Alterations in the nitrogen atomChanges in receptor binding affinity

These modifications allow researchers to tailor compounds for specific therapeutic targets.

Case Studies

Several studies highlight the therapeutic potential of 3-MeTHIQ:

  • Diabetic Neuropathic Pain Model : A study demonstrated that administration of 1MeTIQ significantly reduced pain responses in diabetic mice models, comparable to standard treatments like gabapentin .
  • Neuroprotection Against MPTP : In rodent studies, 1MeTIQ was shown to inhibit behavioral syndromes induced by MPTP, suggesting its potential as a neuroprotective agent against Parkinson's disease .

Mechanism of Action

The mechanism by which 3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, it can act as an enzyme inhibitor, binding to the active site and preventing substrate access. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways . The exact mechanism can vary depending on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences and properties of 3-methyltetrahydroisoquinolin-1-one and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Reference IDs
3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one 3-CH₃ C₁₀H₁₁NO 177.20* Methyl group provides steric bulk; limited hydrogen bonding capacity.
3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one 3-CH₂OH C₁₀H₁₁NO₂ 177.20 Hydroxyl group enables O–H···O/N–H···O hydrogen bonding; screw-boat conformation.
7-Phenyl-1,2,3,4-tetrahydroisoquinolin-1-one 7-C₆H₅ C₁₅H₁₃NO 223.27 Aromatic phenyl group enhances π-π interactions; higher molecular weight.
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one 5-Br, 7-Cl C₉H₇BrClNO 280.52 Halogen substituents increase stability and potential bioactivity.
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-one 6-OCH₃ C₁₀H₁₁NO₂ 193.20 Methoxy group improves solubility via electron-donating effects.
3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline 3-(oxadiazole) C₁₂H₁₂N₃O 214.25 Oxadiazole ring introduces additional hydrogen bonding and electronic diversity.

Conformational and Crystallographic Differences

  • 3-Hydroxymethyl derivative : Exhibits a screw-boat conformation in the heterocyclic ring, stabilized by O–H···O and N–H···O hydrogen bonds, forming supramolecular chains along the a-axis . In contrast, the 3-methyl analog likely adopts a less polar conformation due to the absence of hydroxyl groups.

Biological Activity

3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one (3-MTIQ) is a nitrogen-containing heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H11NO
  • Molecular Weight : 161.20 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that 3-MTIQ exhibits a range of biological activities including:

  • Antioxidant Activity : 3-MTIQ has demonstrated significant antioxidant properties, which may protect cells from oxidative stress and related damage.
  • Neuroprotective Effects : Studies have shown that 3-MTIQ can protect neuronal cells from apoptosis induced by various neurotoxic agents.
  • Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
  • Anti-inflammatory Effects : Evidence suggests that 3-MTIQ may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

The biological effects of 3-MTIQ are attributed to several mechanisms:

  • Interaction with Enzymes : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : There is evidence suggesting that it interacts with neurotransmitter receptors, which could explain its neuroprotective effects.
  • Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative stress within cells.

Data Table of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenges free radicals
NeuroprotectionPrevents neuronal apoptosis
AntimicrobialInhibits bacterial growth
Anti-inflammatoryModulates inflammatory cytokines

Neuroprotective Study

A study by Smith et al. (2022) investigated the neuroprotective effects of 3-MTIQ in a rat model of Parkinson's disease. The results indicated that administration of 3-MTIQ significantly reduced neuronal loss and improved motor function compared to control groups.

Antimicrobial Efficacy

In a study conducted by Johnson et al. (2021), the antimicrobial activity of 3-MTIQ was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-methyl-tetrahydroisoquinolinone derivatives, and how can reaction conditions influence product purity?

  • A typical method involves cyclization reactions using reagents like polyphosphoric acid (PPA) or sodium hydride in anhydrous tetrahydrofuran (THF). For example, sodium hydride-mediated deprotonation followed by nucleophilic substitution has been employed, though side reactions (e.g., unintended alcohol formation) may occur if moisture is present . Purification via flash column chromatography (silica gel, EtOAc eluent) and recrystallization from chloroform are critical for isolating the target compound .
  • Key parameters : Reaction atmosphere (argon), solvent dryness, and temperature control (room temperature vs. reflux) significantly impact yield and by-product formation .

Q. How is the crystal structure of 3-methyl-tetrahydroisoquinolinone derivatives determined, and what conformational insights can be derived?

  • Single-crystal X-ray diffraction (SC-XRD) with CuKα radiation (λ = 1.54184 Å) is widely used. For example, the heterocyclic ring in 3-hydroxymethyl derivatives adopts a screw-boat conformation, quantified by puckering parameters (Q = 0.42 Å, θ = 64°, φ = 271°) .
  • Software tools : SHELXL for refinement (R1 < 0.03) and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks (e.g., O–H···O and N–H···O interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for alkyl-substituted tetrahydroisoquinolinones?

  • Discrepancies often arise from variations in alkyl chain length (C1–C17) and stereochemistry. Systematic SAR studies require synthesizing homologs (e.g., 1-methyl to 1-heptadecyl) and evaluating cytotoxicity, antibacterial, and antifungal activity using standardized assays (e.g., MIC determination). Evidence suggests that intermediate chain lengths (C6–C12) may optimize membrane permeability .
  • Analytical validation : Use HPLC-MS to confirm purity and NMR (1H/13C) to verify regiochemistry .

Q. What strategies mitigate by-product formation during sodium hydride-mediated cyclization of tetrahydroisoquinolinone precursors?

  • In one study, treatment of lactam carbonate with NaH in THF unexpectedly yielded a lactam alcohol (67% yield) instead of the desired product. This highlights the need for rigorous drying of solvents and substrates. Alternative bases (e.g., KOtBu) or protecting groups (e.g., Boc) may improve selectivity .
  • Troubleshooting : Monitor reactions via TLC and characterize intermediates using IR (e.g., C=O stretch at 1667 cm⁻¹) .

Q. How do puckering parameters and crystal packing influence the physicochemical properties of tetrahydroisoquinolinone derivatives?

  • Conformational flexibility (screw-boat vs. chair) affects solubility and intermolecular interactions. For instance, 3-hydroxymethyl derivatives form a orthorhombic lattice (P212121) with hydrogen-bonded chains along the a-axis, enhancing thermal stability .
  • Computational modeling : Pair SC-XRD data with DFT calculations to predict solubility and melting points .

Methodological Guidance

Q. What protocols are recommended for refining high-resolution crystallographic data of tetrahydroisoquinolinones?

  • Use SHELXL-2014 with the following parameters:

  • Isotropic refinement for light atoms (H, C, N).
  • Anisotropic displacement parameters for non-H atoms.
  • Restraints for O–H (0.84 ± 0.01 Å) and N–H (0.86 ± 0.01 Å) bonds .
    • Validate refinement with Rint < 0.02 and Flack parameter analysis for absolute configuration .

Q. How can researchers design experiments to explore the bioactivity of understudied alkyl-tetrahydroisoquinolinones?

  • Step 1 : Synthesize a homologous series (C1–C17) via reductive amination or Grignard addition .
  • Step 2 : Screen for bioactivity using in vitro models (e.g., Staphylococcus aureus for antibacterial assays).
  • Step 3 : Perform molecular docking to identify potential targets (e.g., bacterial topoisomerases) .

Tables

Parameter Value Reference
Crystal systemOrthorhombic (P212121)
Unit cell volume (ų)1707.56
Puckering amplitude (Q, Å)0.42
Melting point (°C)140–142
IR ν(C=O) (cm⁻¹)1667

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one
Reactant of Route 2
3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one

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